Flumetralin

Overview

Description

Synthesis Analysis

The synthesis of flumetralin and compounds with similar structures often involves sophisticated chemical reactions, such as the highly enantioselective synthesis of chiral fluorinated compounds. These synthetic methods can include chemoselective biomimetic hydrogenation of carbon-nitrogen double bonds in the presence of carbon-carbon triple bonds, demonstrating the complexity and precision required in creating these chemicals (Chen et al., 2016).

Molecular Structure Analysis

This compound's efficacy as a plant growth regulator can be attributed to its molecular structure, which allows it to interfere with the normal function of plant cells. The presence of fluorine atoms in its structure is particularly notable, as fluorine can significantly influence the biological activity of molecules by affecting their potency, conformation, metabolism, and membrane permeability (Meanwell, 2018).

Scientific Research Applications

Genotoxicity and Cytotoxicity Testing : Flumetralin has been evaluated for its ability to induce genotoxicity in human peripheral blood lymphocytes (PBLs) in vitro. The results indicated that this compound was clastogenic and cytotoxic/cytostatic to human PBLs, suggesting potential health risks for individuals exposed to it (Kocaman & Bucak, 2016).

Effects on Pregnant Mice and Their Fetuses : this compound inhalation in pregnant mice has been studied, showing maternal and fetal effects, such as reduced weight gain and impaired intrauterine development of the fetus. This study indicates the teratogenic potential of this compound (Boneventi et al., 2015).

Agricultural Applications : The mixed application effect of this compound with other suckercides on tobacco has been analyzed. It's shown to be effective with longer efficacy and less impact on top leaf growth, suggesting its role in increasing agricultural productivity (Fang, 2012).

Rapid Detection in Foods : A gold nanoparticle-based lateral flow immunoassay has been developed for the rapid detection of this compound in oranges. This indicates the concern over this compound residues in foods and the need for efficient detection methods (Xu et al., 2022).

Photolysis in Soil : Research on the photolysis depth of this compound in soils has been conducted to understand its environmental fate. Knowing how this compound degrades under sunlight can inform safe usage and disposal practices (Hebert & Miller, 1990).

Quantitative Analysis : Methods like high-performance liquid chromatography have been developed for the quantitative analysis of this compound, which is essential for quality control and ensuring safe levels in various products and environments (Wu et al., 2009).

Mechanism of Action

Target of Action

Flumetralin primarily targets the microtubules of plants and protozoa . It is also known to interact with Cytochrome P450 3A4, a protein involved in the metabolism and secretion of potentially harmful xenobiotics, drugs, and endogenous compounds .

Mode of Action

This compound belongs to the 2,6-dinitroaniline class of chemicals . . This selective inhibition disrupts the normal functioning of the target organisms, leading to their eventual death or growth inhibition.

Pharmacokinetics

It is known that the compound is involved in the metabolism of drugs such as s-warfarin, diclofenac, phenytoin, tolbutamide, and losartan via cytochrome p450 3a4 .

Result of Action

This compound is used to control axillary bud (sucker) growth after the floral portion of tobacco plants have been topped . Its action results in the inhibition of the occurrence of tobacco axillary buds . This leads to a more uniform maturation of tobacco leaves and an improvement in the quality of the leaves .

Safety and Hazards

Flumetralin is classified as a skin irritant (Category 2), eye irritant (Category 2), skin sensitizer (Category 1), and hazardous to the aquatic environment (both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The future outlook for the Flumetralin market seems promising. The increasing global population, coupled with the rising demand for food products, is putting pressure on farmers to maximize crop yields . This compound offers an effective solution by limiting weed growth, enhancing crop development, and ultimately increasing agricultural productivity . Additionally, the growing awareness about sustainable and eco-friendly agricultural practices is expected to drive the demand for this compound .

Biochemical Analysis

Biochemical Properties

Flumetralin interacts with various enzymes and proteins within the plant cells. It’s known to influence the biochemical reactions that regulate plant growth

Cellular Effects

This compound has a significant impact on cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are most noticeable in its ability to control and regulate plant growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions result in the observed changes in plant growth and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and does not degrade quickly, allowing for long-term effects on cellular function to be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

While this compound is primarily used in plants, studies have been conducted to observe its effects in animal models. These studies have shown that the effects of this compound can vary with different dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound is localized within specific compartments or organelles within the cell. This subcellular localization can influence its activity or function .

properties

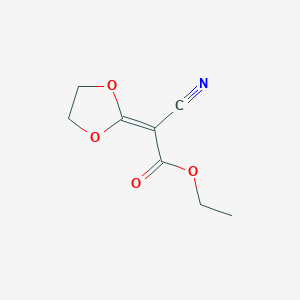

IUPAC Name |

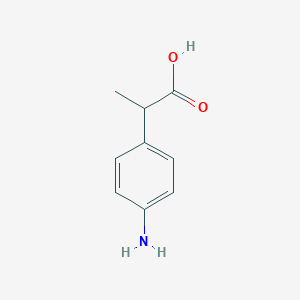

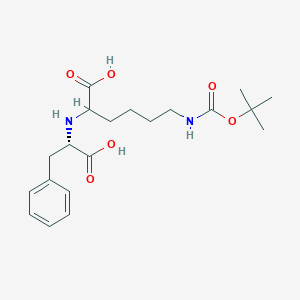

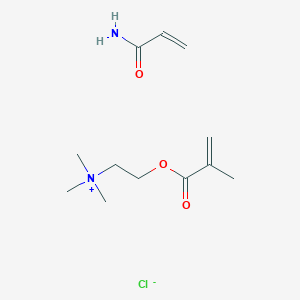

N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF4N3O4/c1-2-22(8-10-11(17)4-3-5-12(10)18)15-13(23(25)26)6-9(16(19,20)21)7-14(15)24(27)28/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNAWOCHVWERAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC=C1Cl)F)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032553 | |

| Record name | Flumetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Aldrich MSDS] | |

| Record name | Flumetralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000024 [mmHg] | |

| Record name | Flumetralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

62924-70-3 | |

| Record name | Flumetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumetralin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 2-chloro-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-ethyl-6-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF3TSN8UV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)